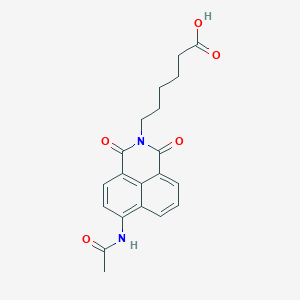

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Description

Properties

IUPAC Name |

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZAYEHQRFPFSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408987 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172227-59-7 | |

| Record name | 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This naphthalimide-based fluorescent dye is a valuable tool in molecular biology and drug development, primarily for the labeling of oligonucleotides and nucleic acids. Its ability to intercalate with DNA and RNA, coupled with its fluorescent properties, makes it a versatile probe for various research applications. This document details the compound's physicochemical characteristics, provides a likely synthetic pathway with experimental considerations, and discusses its primary application in nucleic acid research.

Chemical Structure and Properties

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic fluorescent molecule characterized by a planar 4-acetamido-1,8-naphthalimide core linked to a hexanoic acid chain. The naphthalimide moiety is responsible for the compound's fluorescence, while the hexanoic acid linker provides a functional group for conjugation to other molecules, such as oligonucleotides.

Chemical Structure:

Chemical Structure of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Physicochemical Properties

A summary of the key physicochemical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 172227-59-7 | [1][2] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | - |

| Molecular Weight | 380.39 g/mol | - |

| Appearance | Solid | [1][2] |

| Purity | ≥95% (HPCE) | [1] |

| Solubility | Soluble in water and DMSO | [1][2] |

| Fluorescence | λex 364 nm, λem 476 nm (in 0.1 M phosphate buffer, pH 7.0) | [1] |

| Storage | Store at -20°C, protect from light and moisture | [1][2] |

| Stability | Stable for at least 2 years when stored correctly | [1][2] |

Synthesis and Experimental Protocols

Synthesis of 4-Amino-1,8-naphthalic Anhydride (Intermediate 1)

The synthesis of the key intermediate, 4-amino-1,8-naphthalic anhydride, typically starts from acenaphthene and proceeds through nitration, oxidation, and reduction steps.

Synthetic Pathway to 4-Amino-1,8-naphthalic Anhydride

Experimental Protocol (based on optimized procedures for the intermediate):

-

Step 1: Nitration of Acenaphthene:

-

Dissolve acenaphthene in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of nitric acid and glacial acetic acid dropwise while maintaining a low temperature.

-

After the addition is complete, continue stirring for a specified period.

-

Filter the reaction mixture and wash the precipitate with water until neutral to obtain 5-nitroacenaphthene.

-

-

Step 2: Oxidation of 5-Nitroacenaphthene:

-

Suspend 5-nitroacenaphthene in glacial acetic acid.

-

Add an oxidizing agent, such as sodium dichromate, in portions.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and pour it into cold water.

-

Filter the precipitate and wash it with water to yield 4-nitro-1,8-naphthalic anhydride.

-

-

Step 3: Reduction of 4-Nitro-1,8-naphthalic Anhydride:

-

Suspend 4-nitro-1,8-naphthalic anhydride in an appropriate solvent (e.g., ethanol, water).

-

Add a reducing agent, such as sodium sulfide or tin(II) chloride in the presence of hydrochloric acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it to precipitate the product.

-

Filter the precipitate, wash it with water, and dry to obtain 4-amino-1,8-naphthalic anhydride.

-

Synthesis of 4-Acetamido-1,8-naphthalic Anhydride (Intermediate 2)

Experimental Protocol:

-

Suspend 4-amino-1,8-naphthalic anhydride in a suitable solvent, such as acetic acid or pyridine.

-

Add acetic anhydride in excess.

-

Heat the mixture under reflux for a period sufficient to ensure complete acetylation (typically monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash it thoroughly with water, and dry to yield 4-acetamido-1,8-naphthalic anhydride.

Synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (Final Product)

The final step involves the condensation of 4-acetamido-1,8-naphthalic anhydride with 6-aminohexanoic acid. This reaction is analogous to the synthesis of N-(5-carboxypentyl)-4-fluoro-1,8-naphthalimide.[3]

Final Condensation Step

Experimental Protocol (based on analogous reactions): [3]

-

Dissolve 4-acetamido-1,8-naphthalic anhydride in a suitable solvent, such as glacial acetic acid.

-

Add an equimolar amount of 6-aminohexanoic acid to the solution.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the crude product.

-

Filter the precipitate and wash it extensively with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.

Applications in Research and Drug Development

The primary application of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is as a fluorescent label for oligonucleotides and nucleic acids.[4] Its planar naphthalimide structure allows it to intercalate into the base pairs of DNA and RNA, or to act as a groove binder.[1][2] The hexanoic acid linker provides a convenient point of attachment for covalent linkage to the 5' or 3' end of an oligonucleotide.

Fluorescent Labeling of Oligonucleotides

The carboxylic acid group of the molecule can be activated (e.g., as an N-hydroxysuccinimide ester) to react with a primary amine group on a modified oligonucleotide. This results in a stable amide bond, covalently attaching the fluorescent dye to the nucleic acid.

Workflow for Oligonucleotide Labeling

Applications of Labeled Oligonucleotides

Fluorescently labeled oligonucleotides are essential tools in a wide range of molecular biology techniques, including:

-

Fluorescence in situ Hybridization (FISH): Labeled probes are used to detect specific DNA or RNA sequences within cells and tissues, enabling the visualization of chromosome abnormalities and gene expression patterns.

-

DNA Microarrays: Labeled nucleic acids are hybridized to arrays of complementary probes to analyze gene expression levels on a large scale.

-

Real-time PCR: Labeled probes can be used to monitor the amplification of specific DNA sequences in real-time.

-

Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with another fluorophore, FRET-based assays can be designed to study molecular interactions and conformational changes in nucleic acids.

The use of non-radioactive labels like 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid has become increasingly important for both medical diagnostics and fundamental research due to safety and disposal advantages over radiolabeling.[1][2]

Conclusion

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a well-established fluorescent dye with significant utility in molecular biology and related fields. Its straightforward, albeit multi-step, synthesis and versatile labeling chemistry make it an accessible tool for researchers. The strong fluorescence and DNA/RNA intercalating properties of the naphthalimide core provide high sensitivity in a variety of applications. This technical guide serves as a valuable resource for scientists and professionals seeking to utilize this compound in their research and development endeavors.

References

A Technical Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid: A Fluorescent Probe for Molecular and Cellular Analysis

CAS Number: 172227-59-7

Introduction

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic, polycyclic aromatic compound featuring a naphthalimide core. This planar molecule is a versatile fluorescent probe, primarily utilized for labeling biomolecules such as antisense oligonucleotides.[1] Its intrinsic fluorescence, coupled with a hexanoic acid linker, allows for its covalent attachment to a variety of molecules, enabling their detection and tracking in biological systems. The naphthalimide scaffold is known for its robust photophysical properties, including high fluorescence quantum yields and photostability, making it a valuable tool for researchers in molecular biology, drug development, and cellular imaging.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |

| Molecular Weight | 368.38 g/mol | [1] |

| Appearance | Solid | AdipoGen Life Sciences |

| Solubility | Soluble in water and DMSO | [1] |

| Purity | >95% | [1] |

| Excitation Wavelength (λex) | 364 nm | [1] |

| Emission Wavelength (λem) | 476 nm | [1] |

| Storage | -20°C, protect from light and moisture | AdipoGen Life Sciences |

Synthesis Pathway

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

This technical guide provides a comprehensive overview of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent dye primarily utilized as a molecular probe for labeling oligonucleotides.

Core Compound Details

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic, multifunctional dye notable for its high fluorescence.[1] Its chemical structure features a planar 4-acetylamino-1,8-naphthalimide core, which is capable of intercalating or acting as a groove binder with DNA and RNA sequences.[2][3] This interaction is central to its function as a non-radioactive label for nucleic acids. The molecule also incorporates a hexanoic acid linker (a six-carbon chain), which provides a necessary spacer to minimize steric hindrance between the dye and the oligonucleotide to which it is attached.[3]

Physicochemical and Spectroscopic Properties

The key properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid are summarized in the table below. This data is essential for its application in experimental settings, particularly for dissolution, storage, and fluorescence detection.

| Property | Value | Reference |

| CAS Number | 172227-59-7 | |

| Molecular Formula | C₂₀H₂₀N₂O₅ | |

| Molecular Weight | 368.38 g/mol | |

| Purity | >95% | |

| Appearance | Solid | [3] |

| Solubility | Soluble in water and DMSO | [3] |

| Fluorescence | λex: 364 nm, λem: 476 nm (in 0.1 M phosphate, pH 7.0) | |

| Storage Conditions | -20°C, protect from light and moisture | [3] |

Synthesis and Experimental Protocols

Part 1: Synthesis of 4-Acetamido-1,8-naphthalic Anhydride

This precursor is typically synthesized from acenaphthene through a multi-step process involving nitration, oxidation, reduction, and finally acetylation. An optimized process for a key intermediate, 4-amino-1,8-naphthalic anhydride, has been reported.[4]

Experimental Protocol: Synthesis of 4-Amino-1,8-naphthalic Anhydride (Precursor)

-

Step 1: Nitration of Acenaphthene. Acenaphthene (19.48 mmol) is dissolved in glacial acetic acid. A mixture of nitric acid and glacial acetic acid is added dropwise at a controlled temperature. The reaction is maintained for 1 hour, after which the product is filtered and washed to neutrality.[4]

-

Step 2: Oxidation. The nitrated intermediate is then oxidized. While various oxidants can be used, the reaction is typically performed by heating the compound in a suitable solvent. Post-reaction treatment in an ice salt bath has been shown to improve yield.[4]

-

Step 3: Reduction. The oxidized product is reduced to form 4-amino-1,8-naphthalic anhydride. This is commonly achieved using a reducing agent like tin(II) chloride (SnCl₂) in a solvent such as anhydrous ethanol with concentrated HCl.[4] The resulting orange-yellow solid is then purified.[4]

Experimental Protocol: Acetylation of 4-Amino-1,8-naphthalic Anhydride

-

Objective: To convert the amino group of 4-amino-1,8-naphthalic anhydride to an acetamido group.

-

Materials: 4-amino-1,8-naphthalic anhydride, acetic anhydride, pyridine (as catalyst), and a suitable solvent (e.g., glacial acetic acid).

-

Procedure:

-

Dissolve 4-amino-1,8-naphthalic anhydride in the solvent.

-

Add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 4-Acetamido-1,8-naphthalic anhydride.

-

Part 2: Synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

The final product is synthesized by the condensation of 4-Acetamido-1,8-naphthalic anhydride with 6-aminocaproic acid. This type of imidation reaction is well-documented for producing N-substituted naphthalimides from naphthalic anhydrides and primary amines or amino acids.[5]

Experimental Protocol: Condensation Reaction

-

Objective: To form the imide linkage between the anhydride and the amino acid.

-

Materials: 4-Acetamido-1,8-naphthalic anhydride, 6-aminocaproic acid, and a high-boiling point solvent like glacial acetic acid or N-methylpyrrolidone.

-

Procedure:

-

Suspend 4-Acetamido-1,8-naphthalic anhydride (1 equivalent) and 6-aminocaproic acid (1-1.2 equivalents) in the chosen solvent.

-

Heat the mixture under reflux for 12-24 hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, the mixture is poured into water to induce precipitation.

-

The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.

-

Application in Oligonucleotide Labeling

The primary application of this compound is as a fluorescent tag for nucleic acids, which is crucial for various detection and diagnostic assays.[2][3] The carboxylic acid group on the hexanoic acid linker allows for covalent attachment to an amino-modified oligonucleotide.

Experimental Protocol: Post-Synthesis Labeling of Amino-Modified Oligonucleotides

-

Objective: To covalently attach the fluorescent dye to an oligonucleotide.

-

Step 1: Activation of the Carboxylic Acid. The carboxylic acid group of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid must first be activated to react with the primary amine on the modified oligonucleotide. This is typically done by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Dissolve the acid in a suitable anhydrous solvent (e.g., DMF or DMSO).

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent and N-Hydroxysuccinimide (NHS).

-

Allow the reaction to proceed for several hours at room temperature to form the NHS ester.

-

-

Step 2: Conjugation to Oligonucleotide.

-

Dissolve the 5'- or 3'-amino-modified oligonucleotide in a labeling buffer (e.g., sodium bicarbonate/carbonate buffer, pH ~8.5-9.0).

-

Add the activated NHS ester of the dye to the oligonucleotide solution.

-

Incubate the reaction mixture for several hours to overnight at room temperature in the dark.

-

-

Step 3: Purification.

-

After the reaction, the labeled oligonucleotide must be purified from the unreacted dye and byproducts.

-

This is commonly achieved by ethanol precipitation, size-exclusion chromatography, or reverse-phase HPLC.

-

Visualized Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the key chemical and experimental workflows.

Caption: Chemical synthesis pathway for the target molecule.

References

Technical Guide: Physicochemical Properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a multifunctional fluorescent dye.[1][2] Such dyes are crucial instruments in a variety of biological experiments, enabling researchers to observe and analyze cellular structures, monitor biomolecules, and assess cell functions.[1][2] This document provides the core physicochemical data for this compound, focusing on its molecular weight and structure.

Core Physicochemical Data

The fundamental quantitative data for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 396.39 g/mol |

| CAS Number | 172227-59-7 |

Molecular Structure

The structural formula of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is presented below. The structure consists of a 4-acetylamino-1,8-naphthalimide core, which is a highly fluorescent, planar molecule, connected to a hexanoic acid linker.[3] This linker keeps the fluorescent core at a distance from potential target molecules, which is advantageous in applications such as in situ hybridization.[3]

Caption: Molecular structure of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathway involvement are specific to the application of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in a particular biological context. As a fluorescent label, its primary function is to be conjugated to other molecules (e.g., oligonucleotides) to allow for their detection and tracking.[3] The experimental design would, therefore, be dictated by the nature of the molecule being studied and the biological question being addressed. Information on specific signaling pathways would be a result of such studies, rather than an inherent property of the dye itself. This compound is intended for research use only.[3]

References

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid solubility in DMSO and water

An In-depth Technical Guide to 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: Solubility Profile and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and applications of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent dye with significant utility in biological research.

Core Concepts: A Fluorescent Probe for Nucleic Acid Interrogation

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic, multifunctional dye.[1][2] Its chemical structure, featuring a planar 4-acetylamino-1,8-naphthalimide moiety, allows it to function as a fluorescent label.[3][4] This planar structure is critical for its primary application: the non-radioactive labeling of antisense oligonucleotides for in situ hybridization studies.[3] The molecule can readily intercalate into or act as a groove binder with DNA and RNA sequences.[3][4] A hexanoic acid linker provides a necessary spacer to minimize steric hindrance between the dye and the oligonucleotide.[3]

Data Presentation: Solubility Profile

While specific quantitative solubility values for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid are not extensively reported in publicly available literature, its qualitative solubility is well-established. The compound is known to be soluble in both dimethyl sulfoxide (DMSO) and water.[3]

| Compound | Solvent | Qualitative Solubility | Notes |

| 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | DMSO | Soluble | DMSO is a common solvent for preparing concentrated stock solutions of fluorescent dyes. It is recommended to use anhydrous DMSO to ensure the stability of the compound for long-term storage. |

| 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | Water | Soluble | Aqueous solubility is essential for its application in biological assays and for labeling biomolecules in physiological buffers. The solubility in aqueous solutions may be pH-dependent. |

Experimental Protocols: General Method for Determining Solubility

The following is a general protocol for determining the solubility of a compound like 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This method can be adapted to either DMSO or water.

Objective: To determine the approximate solubility of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in a given solvent at room temperature.

Materials:

-

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

-

Anhydrous DMSO or distilled water

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

Micropipettes

-

2 mL microcentrifuge tubes

-

Spectrophotometer or HPLC system

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh a small, known amount (e.g., 5 mg) of the compound into a 2 mL microcentrifuge tube.

-

Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-3 minutes.

-

Visually inspect for complete dissolution. If the compound dissolves, add small, pre-weighed increments of the compound, vortexing after each addition, until a small amount of solid precipitate remains.

-

-

Equilibration:

-

Incubate the resulting suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution is fully saturated. Gentle agitation during this period is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 12,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully transfer a known volume of the clear supernatant to a new tube.

-

Prepare a series of dilutions of the supernatant in the same solvent.

-

Determine the concentration of the compound in the supernatant using a suitable analytical method. Given its fluorescent properties, UV-Visible spectroscopy or High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector would be appropriate.

-

The solubility is the concentration of the compound in the saturated supernatant, typically expressed in mg/mL or mM.

-

Visualization of Application

The primary application of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is as a fluorescent probe for nucleic acids. The following diagram illustrates the workflow for labeling an oligonucleotide and its subsequent use in detecting a target DNA sequence.

Caption: Workflow for oligonucleotide labeling and target DNA detection.

The following diagram illustrates the proposed mechanism of interaction between the fluorescent probe and a double-stranded DNA molecule.

Caption: Proposed intercalation of the fluorescent probe into a DNA duplex.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent probe with applications in biological research. The document details its excitation and emission spectra, and provides context through the known characteristics of the broader 4-acetamido-1,8-naphthalimide class of fluorophores. Methodologies for key experimental procedures are also outlined to assist researchers in their practical applications.

Core Photophysical Properties

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a derivative of the 1,8-naphthalimide scaffold, a versatile and robust fluorophore platform.[1] The key spectral characteristics of this specific compound are its excitation and emission maxima.

| Property | Wavelength (nm) |

| Excitation Maximum (λex) | 364 |

| Emission Maximum (λem) | 476 |

Table 1: Excitation and Emission Maxima of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.

The 1,8-Naphthalimide Fluorophore

The 1,8-naphthalimide core is a planar and rigid aromatic system that forms the basis for a wide range of fluorescent probes. The photophysical properties of these probes can be finely tuned by introducing substituents at the 4-position of the naphthalene ring system and on the imide nitrogen. The 4-acetamido group in the target molecule acts as an electron-donating group, which influences the intramolecular charge transfer (ICT) character of the excited state and, consequently, its fluorescence properties. The hexanoic acid chain attached to the imide nitrogen enhances water solubility and provides a functional group for conjugation to biomolecules.

Experimental Protocols

Measurement of Excitation and Emission Spectra

A standard procedure for determining the excitation and emission spectra of a fluorescent compound like 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid involves the use of a spectrofluorometer.

Figure 1. Workflow for determining excitation and emission spectra.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The absolute method using an integrating sphere is a reliable technique for this measurement.

Figure 2. Workflow for absolute quantum yield determination.

Factors Influencing Photophysical Properties

Researchers utilizing 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid should be aware of environmental factors that can influence its fluorescence characteristics.

-

Solvent Polarity: As with many 1,8-naphthalimide derivatives, the fluorescence of this compound is likely to be sensitive to the polarity of its environment.[3][4] In more polar solvents, a red-shift (shift to longer wavelengths) in the emission spectrum is often observed due to the stabilization of the polar excited state.

-

pH: The hexanoic acid moiety introduces pH sensitivity. The protonation state of the carboxylic acid could potentially influence the fluorescence properties.

-

Binding to Biomolecules: When used as a label, the local environment of the biomolecule to which the dye is conjugated can significantly alter its photophysical properties. This can be due to changes in polarity, rigidity, and specific interactions with amino acid residues.

Conclusion

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a valuable fluorescent tool with excitation and emission maxima at 364 nm and 476 nm, respectively. While detailed quantitative photophysical data for this specific molecule is limited, the well-established characteristics of the 4-acetamido-1,8-naphthalimide class provide a strong basis for its application. Understanding the experimental protocols for characterizing its spectral properties and the environmental factors that can influence them is crucial for its effective use in research and development.

References

- 1. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, a fluorescent molecule with applications in biological research and diagnostics. The synthesis is presented as a multi-step process, commencing with the readily available starting material, acenaphthene. This guide includes detailed experimental protocols for each synthetic step, a summary of quantitative data in tabular format, and visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy

The synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is accomplished through a two-stage process. The first stage involves the preparation of the key intermediate, 4-acetamido-1,8-naphthalic anhydride. The second stage is the condensation of this intermediate with 6-aminohexanoic acid to yield the final product.

The overall synthetic pathway is illustrated below:

Figure 1: Overall synthetic pathway for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.

Experimental Protocols

Stage 1: Synthesis of 4-Acetamido-1,8-naphthalic anhydride

This stage involves a four-step synthesis starting from acenaphthene.

Figure 2: Experimental workflow for the synthesis of 4-Acetamido-1,8-naphthalic anhydride.

Step 1: Nitration of Acenaphthene

-

Procedure: In a three-necked flask equipped with a stirrer, 3.00 g (19.48 mmol) of acenaphthene is dissolved in 40 mL of glacial acetic acid with stirring for 1 hour. A mixture of 7 mL of concentrated nitric acid and 7 mL of glacial acetic acid is added dropwise over 30 minutes, maintaining the reaction temperature. The reaction is allowed to proceed for 1 hour. The reaction mixture is then filtered, and the precipitate is washed with water until neutral. The crude product is purified by silica gel column chromatography using a petroleum ether-ethyl acetate (40:1, v/v) eluent to yield a bright yellow solid mixture of 5-nitroacenaphthene and 3-nitroacenaphthene.[1]

-

Yield: Up to 92.16%.[1]

Step 2: Oxidation to 4-Nitro-1,8-naphthalic anhydride

-

Procedure: The mixture of nitroacenaphthenes from the previous step is oxidized using a strong oxidizing agent such as potassium dichromate in glacial acetic acid. The reaction mixture is heated to reflux. After completion of the reaction, the mixture is cooled, and the product is isolated.

-

Yield: Up to 59.49%.[1]

Step 3: Reduction to 4-Amino-1,8-naphthalic anhydride

-

Procedure: To a 50 mL three-necked flask equipped with a stirrer, add 5 mL of anhydrous ethanol and 0.67 g (2.75 mmol) of 4-nitro-1,8-naphthalic anhydride. In a separate beaker, dissolve 3.10 g (13.74 mmol) of SnCl₂·2H₂O in 2 mL (2.36 g, 24.00 mmol) of concentrated HCl with stirring. This solution is then added to the flask. The reaction mixture is stirred, and upon completion, the precipitate is collected by filtration and washed successively with water, alcohol, and acetone to give an orange-yellow solid.[1]

-

Yield: Up to 77.47%.[1]

Step 4: Acetylation to 4-Acetamido-1,8-naphthalic anhydride

-

Procedure: 4-Amino-1,8-naphthalic anhydride is acetylated using acetic anhydride in a suitable solvent such as pyridine or glacial acetic acid. The reaction mixture is heated to ensure complete reaction. The product, 4-acetamido-1,8-naphthalic anhydride, is then isolated and purified.

Stage 2: Synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Step 5: Condensation Reaction

-

Procedure: An equimolar amount of 4-acetamido-1,8-naphthalic anhydride and 6-aminohexanoic acid are refluxed in a suitable solvent, such as glacial acetic acid or ethanol, for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 4-Nitro-1,8-naphthalic anhydride | C₁₂H₅NO₅ | 243.17 | - | 59.49[1] |

| 4-Amino-1,8-naphthalic anhydride | C₁₂H₇NO₃ | 213.19 | >300 | 77.47[1] |

| 4-Acetamido-1,8-naphthalic anhydride | C₁₄H₉NO₄ | 255.23 | - | - |

| 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid | C₂₀H₂₀N₂O₅ | 384.39 | - | - |

Note: Specific yield and melting point data for 4-acetamido-1,8-naphthalic anhydride and the final product were not explicitly found in the searched literature. The yields for the initial steps are based on optimized laboratory procedures.[1]

Characterization Data

Detailed characterization is crucial to confirm the identity and purity of the synthesized compounds.

4-Amino-1,8-naphthalic anhydride

-

¹H NMR (DMSO-d₆, δ, ppm): 8.70 (dd, J=1, 8 Hz, 1H), 8.44 (dd, J=1, 7 Hz, 1H), 8.19 (d, J=8 Hz, 1H), 7.79 (s, 2H), 7.69 (t, J=7 Hz, 1H), 6.88 (d, J=8 Hz, 1H).

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

-

¹H NMR and ¹³C NMR: Specific NMR data for the final product were not available in the searched literature. However, expected signals would include those corresponding to the acetamido group (a singlet around 2 ppm for the methyl protons), the hexanoic acid chain (multiplets for the methylene protons and a signal for the carboxylic acid proton), and the aromatic protons of the naphthalimide core.

Concluding Remarks

This technical guide outlines a feasible and well-documented synthetic route for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. The synthesis of the key intermediate, 4-acetamido-1,8-naphthalic anhydride, is based on established chemical transformations. The final condensation step, while not explicitly detailed in the literature for this specific product, is analogous to well-known imidation reactions of naphthalic anhydrides. For researchers and drug development professionals, this guide provides a solid foundation for the laboratory-scale synthesis of this valuable fluorescent compound. Further optimization of the final condensation and purification steps may be required to achieve high yields and purity.

References

Unraveling the Core Mechanism of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid: A Technical Guide to its Inferred Role as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

This technical guide provides an in-depth exploration of the putative mechanism of action for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. It is important to note that while this specific compound is primarily documented as a fluorescent dye and a biological probe, its core chemical structure, 4-amino-1,8-naphthalimide (ANI), is a known potent inhibitor of Poly(ADP-ribose) polymerase (PARP). Therefore, this document will focus on the well-established mechanism of PARP inhibition as the inferred primary mode of action for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development, drawing from the established pharmacology of its parent compound.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action of 4-amino-1,8-naphthalimide derivatives is the inhibition of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs).

In the presence of DNA damage, PARP1 binds to the break and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold, recruiting other essential DNA repair proteins to the site of damage to facilitate the repair process.

Inhibitors like 4-amino-1,8-naphthalimide derivatives exert their effect through a dual mechanism:

-

Catalytic Inhibition: They compete with the natural substrate NAD+, blocking the synthesis of PAR chains. This prevents the recruitment of the DNA repair machinery, leading to an accumulation of unrepaired SSBs.

-

PARP Trapping: The inhibitor molecule can "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.

The accumulation of unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP leads to a state of synthetic lethality . The cancer cells are unable to repair the accumulating DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Signaling Pathways

The inhibition of PARP by 4-amino-1,8-naphthalimide derivatives triggers a cascade of cellular signaling events.

Recent studies have also highlighted a complex interplay between PARP inhibition and autophagy. The accumulation of DNA damage and cellular stress induced by PARP inhibitors can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins. This can be a pro-survival mechanism for cancer cells. However, excessive or prolonged autophagy can also lead to autophagic cell death. The role of autophagy in the response to PARP inhibitors is context-dependent and an active area of research. The Akt/mTOR and Erk1/2 signaling pathways have been implicated in the regulation of autophagy induced by PARP inhibitors.

Quantitative Data

While specific quantitative data for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is not available in the public domain, the following table summarizes the potent activity of its core structure, 4-amino-1,8-naphthalimide (ANI), and provides context with a well-known PARP inhibitor, Olaparib.

| Compound | Target | Assay Type | Cell Line(s) | IC50 / Potency | Sensitizer Enhancement Ratio (SER) | Reference |

| 4-Amino-1,8-naphthalimide (ANI) | PARP | Immunofluorescence | V79, AT1, DU145 | ~1000-fold more potent than 3-aminobenzamide | 1.3 (V79), 1.5 (AT1), 1.3 (DU145) at 20 µM with γ-irradiation | |

| Olaparib | PARP1/2 | Enzymatic Assay | - | PARP1: 1.9 nM, PARP2: 1.5 nM | - |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PARP inhibitors.

Protocol 1: Immunofluorescence Assay for Poly(ADP-ribose) (PAR) Formation

This protocol is used to visualize and quantify the inhibition of PARP activity within cells.

Objective: To determine the effect of a test compound on the formation of PAR chains following DNA damage.

Materials:

-

Cell culture medium and supplements

-

Test compound (e.g., 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid)

-

DNA damaging agent (e.g., H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Anti-PAR monoclonal antibody (e.g., 10H)

-

Secondary antibody: Fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 1-2 hours). Include a vehicle control.

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 100 µM H₂O₂ for 10 minutes).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

Data Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus. A reduction in fluorescence intensity in compound-treated cells compared to the vehicle control indicates PARP inhibition.

Protocol 2: Colony Forming Assay (Cell Survival Assay)

This protocol assesses the long-term cytotoxic and radiosensitizing effects of a PARP inhibitor.

Objective: To determine the ability of a test compound to inhibit cell proliferation and enhance the cell-killing effects of radiation.

Materials:

-

Cell culture medium and supplements

-

Test compound

-

Radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Staining solution (e.g., crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells) into 6-well plates.

-

Compound Treatment: Allow cells to attach, then treat with the test compound at various concentrations. For radiosensitization, the compound is typically added before and/or after irradiation.

-

Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).

-

Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

-

Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE))

-

Plot the surviving fraction against the radiation dose on a log-linear scale to generate cell survival curves.

-

The Sensitizer Enhancement Ratio (SER) can be calculated by comparing the radiation dose required to achieve a certain level of cell killing (e.g., 10% survival) in the presence and absence of the compound.

Conclusion

Based on the potent PARP inhibitory activity of its core structure, 4-amino-1,8-naphthalimide, it is highly probable that 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid functions as a PARP inhibitor. This mechanism, centered on the disruption of DNA repair and the induction of synthetic lethality in HR-deficient cancer cells, provides a strong rationale for its potential as an anticancer agent. The experimental protocols detailed in this guide offer a robust framework for the empirical validation of this proposed mechanism and for quantifying its cellular effects. Further investigation into the specific PARP inhibitory potency and the cellular consequences of treatment with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is warranted to fully elucidate its therapeutic potential.

6-(4-Acetamido-1,8-naphthalamido)hexanoic Acid: A Technical Overview of a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a synthetic, water-soluble fluorescent probe belonging to the naphthalimide class of dyes. Its molecular structure, featuring a planar naphthalimide core, provides a foundation for its utility in various biological applications. This technical guide consolidates the available information on this probe, detailing its properties, potential applications, and the methodologies for its use.

Core Properties and Specifications

The fundamental characteristics of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid are summarized below. This data is critical for its application in fluorescence-based assays and imaging.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [Commercial Suppliers] |

| Molecular Weight | 368.38 g/mol | [Commercial Suppliers] |

| Excitation Maximum (λex) | 364 nm | [Commercial Suppliers] |

| Emission Maximum (λem) | 476 nm | [Commercial Suppliers] |

| Purity | >95% | [Commercial Suppliers] |

| Solubility | Soluble in water and DMSO | [Commercial Suppliers] |

Synthesis Pathway

While a detailed, step-by-step synthesis protocol for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is not publicly documented, the general synthesis of 4-amino-1,8-naphthalimide derivatives proceeds through a well-established chemical route. The logical synthesis workflow is depicted below.

Caption: General synthetic route for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid.

Experimental Protocols

General Protocol for Oligonucleotide Labeling

The primary application of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is as a fluorescent label for oligonucleotides, which can then be used as probes in techniques like in situ hybridization. The hexanoic acid linker provides a spacer between the fluorophore and the oligonucleotide to minimize steric hindrance.

Materials:

-

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

-

Amine-modified oligonucleotide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

HPLC purification system

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in anhydrous DMF or DMSO.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of DCC.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC.

-

-

Conjugation to Oligonucleotide:

-

Dissolve the amine-modified oligonucleotide in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.5).

-

Add the activated NHS ester of the fluorescent probe to the oligonucleotide solution. The molar ratio of probe to oligonucleotide should be optimized, but a 10-20 fold molar excess of the probe is a common starting point.

-

Add a small amount of an organic base like TEA or DIEA to maintain the pH.

-

Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Purify the labeled oligonucleotide from the unreacted probe and byproducts using reverse-phase HPLC.

-

Monitor the elution profile using UV-Vis and fluorescence detectors.

-

Collect the fractions corresponding to the labeled oligonucleotide.

-

Confirm the successful conjugation and purity using mass spectrometry and UV-Vis spectroscopy.

-

Caption: Workflow for labeling oligonucleotides with the fluorescent probe.

Applications in Research and Drug Development

The planar structure of the naphthalimide core suggests that 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid may act as an intercalating agent with DNA and RNA. This property, combined with its fluorescent signaling, makes it a valuable tool for:

-

In Situ Hybridization (ISH): Labeled oligonucleotides can be used to detect and localize specific DNA or RNA sequences within cells and tissues.

-

Drug-Nucleic Acid Interaction Studies: The probe could be used in fluorescence-based assays to screen for small molecules that bind to specific nucleic acid sequences and displace the probe, leading to a change in the fluorescence signal.

-

Cellular Imaging: While specific studies are lacking, its water solubility and fluorescence properties suggest potential for use in cellular imaging to track the localization and dynamics of target biomolecules.

Potential Signaling Pathway in Drug Screening

A hypothetical application in a drug screening assay could involve the displacement of the probe from a target nucleic acid sequence by a potential drug candidate.

Caption: A potential drug screening mechanism using the fluorescent probe.

Conclusion

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a fluorescent probe with promising, yet not extensively documented, applications in molecular biology and drug discovery. Its key strengths lie in its water solubility and its suitability for labeling oligonucleotides. Further research is required to fully characterize its photophysical properties and explore its full potential in a wider range of applications, including high-throughput screening and advanced cellular imaging. Researchers are encouraged to contribute to the public domain knowledge of this compound by publishing detailed characterization and application data.

Unveiling the Interaction of 4-acetylamino-1,8-naphthalimide-N-caproic acid with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA intercalation of 4-acetylamino-1,8-naphthalimide-N-caproic acid, a molecule of significant interest in the development of novel therapeutic agents and molecular probes. This document details the synthesis, mechanism of action, quantitative binding data, and the experimental protocols utilized to elucidate its interaction with DNA.

Introduction

The 1,8-naphthalimide scaffold is a well-established pharmacophore known for its planar structure, which is conducive to intercalating between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, making these compounds promising candidates for anticancer drug development. The specific derivative, 4-acetylamino-1,8-naphthalimide-N-caproic acid, incorporates a 4-acetylamino group and an N-caproic acid side chain. The acetylamino group modifies the electronic properties of the naphthalimide ring system, while the caproic acid chain can influence solubility and provide a potential point for further conjugation. Understanding the precise nature of its DNA intercalation is crucial for its rational design and application in medicine and biotechnology.

Synthesis of 4-acetylamino-1,8-naphthalimide-N-caproic acid

The synthesis of 4-acetylamino-1,8-naphthalimide-N-caproic acid can be conceptualized as a multi-step process, drawing from established methodologies for the synthesis of related naphthalimide derivatives. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic route for 4-acetylamino-1,8-naphthalimide-N-caproic acid.

Experimental Protocol: A Generalized Synthetic Approach

-

Synthesis of 4-Amino-1,8-naphthalic anhydride: This intermediate can be prepared from 4-bromo-1,8-naphthalic anhydride through a nucleophilic substitution reaction with an amine source, such as ammonia or a primary amine, under elevated temperatures.

-

Acetylation of 4-Amino-1,8-naphthalic anhydride: The 4-amino group is then acetylated using acetic anhydride in a suitable solvent to yield 4-acetylamino-1,8-naphthalic anhydride.

-

Imidation with 6-Aminocaproic Acid: The final step involves the condensation of 4-acetylamino-1,8-naphthalic anhydride with 6-aminocaproic acid. This reaction is typically carried out in a high-boiling point solvent, such as ethanol or acetic acid, under reflux conditions to form the imide ring and yield the target compound. Purification is generally achieved through recrystallization or column chromatography.

DNA Intercalation Mechanism

The planar aromatic core of the 1,8-naphthalimide derivative is the primary driver for its intercalation into the DNA double helix. The molecule inserts itself between adjacent base pairs, leading to a distortion of the DNA structure. This process is stabilized by π-π stacking interactions between the naphthalimide ring and the DNA bases.

The substituents on the naphthalimide core play a crucial role in modulating this interaction:

-

4-Acetylamino Group: This group influences the electronic distribution of the aromatic system, which can affect the strength of the π-π stacking interactions. It may also participate in hydrogen bonding with the DNA backbone or the edges of the base pairs in the major or minor groove.

-

N-caproic acid Side Chain: The flexible caproic acid chain extends from the imide nitrogen. While not directly involved in intercalation, it can reside in either the major or minor groove of the DNA. The terminal carboxylic acid group could engage in electrostatic interactions or hydrogen bonding with the phosphate backbone or with functional groups on the DNA bases.

Diagram of the DNA Intercalation Model:

Caption: Model of 4-acetylamino-1,8-naphthalimide-N-caproic acid intercalated in DNA.

Quantitative Analysis of DNA Binding

| Derivative | DNA Type | Method | Binding Constant (K) (M⁻¹) | ΔTm (°C) | Reference |

| Hypothetical Data for Target Compound | Calf Thymus DNA | UV-Vis/Fluorescence Titration | ~10⁴ - 10⁵ | ~5 - 10 | (Estimated) |

| N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide | - | Fluorescence Spectroscopy | - | - | [1] |

| Various 4-hydroxyl-alkylamine-naphthalimides | Calf Thymus DNA | UV-Vis, Fluorescence, CD | "middle binding affinities" | - | [2] |

| Bis-naphthalimide with ethylenediamine linker | Calf Thymus DNA | UV-Vis Titration | High | - | [3] |

| 4-pyrazolyl-1,8-naphthalimide derivatives | Calf Thymus DNA | UV-Vis, Fluorescence, CD | "middle binding affinity" | - | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of DNA binding. The following are standard protocols for key experiments.

UV-Visible Spectrophotometry Titration

This technique is used to determine the binding constant (K) of the ligand-DNA interaction.

Workflow Diagram:

Caption: Workflow for UV-Visible spectrophotometry titration.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of 4-acetylamino-1,8-naphthalimide-N-caproic acid in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of calf thymus DNA in the same buffer. The DNA concentration can be determined spectrophotometrically using the absorbance at 260 nm.

-

Titration: To a fixed concentration of the naphthalimide compound in a cuvette, add small aliquots of the DNA stock solution.

-

Measurement: After each addition of DNA, allow the solution to equilibrate and then record the UV-Visible absorption spectrum.

-

Data Analysis: Monitor the changes in the absorption spectrum of the naphthalimide upon DNA addition. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). The binding constant (K) can be calculated by fitting the absorbance data to a suitable binding isotherm model, such as the Scatchard or Benesi-Hildebrand equations.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study DNA binding, particularly for fluorescent molecules like naphthalimides.

Protocol:

-

Excitation and Emission Spectra: Record the excitation and emission spectra of the naphthalimide compound in the absence and presence of DNA.

-

Fluorescence Titration: Similar to the UV-Vis titration, titrate a fixed concentration of the compound with increasing concentrations of DNA.

-

Measurement: Monitor the changes in fluorescence intensity at the emission maximum. Intercalation into the hydrophobic environment between DNA base pairs often leads to an enhancement of fluorescence quantum yield.

-

Quenching Studies: In some cases, DNA can quench the fluorescence of a ligand. The nature of quenching (static or dynamic) can be determined by analyzing the fluorescence data using the Stern-Volmer equation. For N-(3-bromopropyl)-4-acetamido-1,8-naphthalimide, a high fluorescence quantum yield has been reported, suggesting it is a suitable candidate for such studies[1].

Thermal Denaturation Studies (Tm)

This method measures the change in the melting temperature (Tm) of DNA upon binding of a ligand, providing evidence of stabilization of the double helix.

Workflow Diagram:

Caption: Workflow for DNA thermal denaturation studies.

Protocol:

-

Sample Preparation: Prepare samples of DNA in buffer, both in the absence and presence of the naphthalimide compound.

-

Melting Curve Acquisition: Use a UV-Vis spectrophotometer equipped with a temperature controller to heat the samples at a constant rate (e.g., 1 °C/minute). Monitor the absorbance at 260 nm as a function of temperature.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined from the midpoint of the sigmoidal melting curve. An increase in Tm in the presence of the compound (ΔTm) indicates stabilization of the DNA duplex, which is characteristic of intercalation.

Conclusion

4-acetylamino-1,8-naphthalimide-N-caproic acid represents a promising scaffold for the development of DNA-targeting agents. Its mechanism of action is predicated on the intercalation of its planar naphthalimide core into the DNA double helix, a process that is modulated by its 4-acetylamino and N-caproic acid substituents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its DNA binding properties. Further quantitative studies on this specific molecule are warranted to fully elucidate its potential in therapeutic and diagnostic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA binding and anticancer activity of naphthalimides with 4-hydroxyl-alkylamine side chains at different lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, DNA Binding, and Anticancer Properties of Bis-Naphthalimide Derivatives with Lysine-Modified Polyamine Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and DNA-binding properties of novel 4-pyrazolyl-1,8-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. It is intended for informational purposes for a technical audience and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) and adhere to all applicable institutional and governmental regulations.

Introduction

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a fluorescent dye and molecular probe utilized in various biological research applications.[1][2][3] As with any chemical substance, particularly those with limited toxicological data, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide synthesizes the available safety data, provides recommendations for safe handling, and outlines emergency procedures.

Hazard Identification and Classification

According to the available Safety Data Sheet, 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid does not currently have a GHS classification due to a lack of data.[4] The pictogram, signal word, and hazard statements are listed as "no data available".[4] This absence of information necessitates handling the compound with a high degree of caution, treating it as potentially hazardous until more comprehensive data is generated.

Toxicological Summary

A significant portion of the toxicological data for this compound is not available.[4] The following table summarizes the current state of knowledge. Researchers should note the data gaps and handle the substance accordingly.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity (Oral) | No data available | [4] |

| Skin Corrosion/Irritation | No data available | [4] |

| Serious Eye Damage/Irritation | No data available | [4] |

| Respiratory or Skin Sensitization | No data available | [4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | No data available | [4] |

| Reproductive Toxicity | No data available | [4] |

| STOT-Single Exposure | No data available | [4] |

| STOT-Repeated Exposure | No data available | [4] |

Physical and Chemical Properties

| Property | Data | Reference |

| Appearance | Solid | [1] |

| Purity | ≥95% (HPCE) | [1] |

| Solubility | Soluble in water or DMSO | [1] |

| Storage | Store at -20°C, protect from light and moisture. Stable for at least 2 years after receipt. | [1] |

| CAS Number | 172227-59-7 | [1][4] |

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is critical.

Engineering Controls

-

Ventilation: Handle in a well-ventilated place.[4] The use of a chemical fume hood is strongly recommended to avoid the formation and inhalation of dust and aerosols.[4]

Personal Protective Equipment

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]

-

Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[4] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] Wash and dry hands after handling.[4]

-

Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[4] A lab coat should be worn at all times.

General Hygiene

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[4]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

-

Ensure emergency exits and risk-elimination areas are set up.[4]

Emergency Procedures

First-Aid Measures

-

General Advice: If any symptoms of exposure occur, consult a doctor immediately and show them the Safety Data Sheet.[4]

-

If Inhaled: Move the victim into fresh air.[4] If breathing is difficult, give oxygen.[4] If not breathing, give artificial respiration.[4] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

-

In Case of Skin Contact: Take off contaminated clothing immediately.[4] Wash off with soap and plenty of water.[4]

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[4]

-

If Swallowed: Rinse mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[4] Ensure adequate ventilation.[4] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[4] Do not let the chemical enter drains; discharge into the environment must be avoided.[4]

-

Methods for Cleaning Up: Collect and arrange for disposal.[4] Keep the chemical in suitable, closed containers for disposal.[4] Remove all sources of ignition and use spark-proof tools.[4]

Experimental Protocols and Visualizations

As no specific experimental safety protocols for this compound are available, a generalized workflow for assessing the cytotoxicity of a novel compound is presented below. This serves as a foundational example of a safety-related experimental design.

Caption: Workflow for a typical in vitro cytotoxicity assessment.

Safe Handling Workflow

The following diagram illustrates the lifecycle of a chemical within the laboratory, emphasizing key safety checkpoints.

Caption: General laboratory workflow for safe chemical handling.

Conclusion

While 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is a valuable tool in research, the current lack of comprehensive safety and toxicological data mandates a cautious approach. All handling should be performed under the assumption that the compound is hazardous. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for minimizing risk. Researchers are strongly encouraged to seek out and review the most up-to-date Safety Data Sheet before use and to perform thorough risk assessments for their specific experimental protocols.

References

Methodological & Application

Application Notes and Protocols for Labeling Antisense Oligonucleotides with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antisense oligonucleotides (ASOs) are critical tools for understanding their cellular uptake, distribution, and mechanism of action. This document provides a detailed guide for the covalent labeling of amine-modified ASOs with the fluorescent dye 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. This naphthalimide-based dye offers favorable photophysical properties for cellular imaging and analysis. The protocols outlined below cover the conjugation reaction, purification of the labeled ASO, and methods for its characterization.

1,8-naphthalimide derivatives are noted for their significant optical properties, including good fluorescence, high quantum yields, and excellent stability, making them valuable as fluorescent probes in biological systems. Their photophysical characteristics can be fine-tuned through structural modifications.

Physicochemical and Spectroscopic Data

Quantitative data for ASOs labeled with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is not extensively available in the literature. The following tables provide known properties of the free dye and representative data for a hypothetically labeled ASO. Researchers should determine these values empirically for their specific ASO sequence and application.

Table 1: Properties of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

| Property | Value |

| Molecular Formula | C₂₀H₂₀N₂O₅ |

| Molecular Weight | 368.38 g/mol |

| Purity | >95% |

| Excitation Wavelength (λex) | 364 nm |

| Emission Wavelength (λem) | 476 nm |

| Solubility | Soluble in DMSO and water |

Table 2: Representative Characterization Data for a Labeled Antisense Oligonucleotide (Hypothetical)

| Parameter | Unlabeled ASO | Labeled ASO |

| Molecular Weight (Da) | 6000 | 6351 (ASO + Linker + Dye) |

| Absorbance Maxima | 260 nm | 260 nm, 364 nm |

| HPLC Retention Time (min) | 10.2 | 12.5 |

| Labeling Efficiency (%) | N/A | >90% (To be determined) |

| Quantum Yield (Φ) | N/A | To be determined |

Experimental Workflow and Chemical Reaction

The overall process involves the reaction of an amine-modified ASO with the N-hydroxysuccinimide (NHS) ester of the naphthalimide dye, followed by purification and characterization of the conjugate.

Caption: Workflow for ASO Labeling.

The core of the process is the chemical conjugation reaction.

Caption: NHS Ester Conjugation Chemistry.

Experimental Protocols

Preparation of Amine-Modified Antisense Oligonucleotide

It is crucial to start with a high-purity, amine-modified ASO. The primary amine, typically introduced at the 5' or 3' terminus via a linker (e.g., a C6 amino linker), serves as the nucleophile for the conjugation reaction.

-

Purification: The amine-modified ASO should be purified, preferably by HPLC, to remove any truncated sequences or other impurities that could interfere with the labeling reaction.

-

Quantification: Accurately determine the concentration of the ASO solution by measuring its absorbance at 260 nm (A₂₆₀).

Activation of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid (Not always necessary if purchased as NHS ester)

If the dye is not already in its N-hydroxysuccinimide (NHS) ester form, it must be activated to react efficiently with the primary amine of the ASO. This is a standard procedure using dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC, and N-hydroxysuccinimide. For simplicity, it is recommended to obtain the pre-activated NHS ester of the dye.

Conjugation of the Naphthalimide Dye to the ASO

This protocol is adapted from general methods for labeling amino-modified oligonucleotides with NHS esters.

Materials:

-

Amine-modified ASO

-

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid, N-hydroxysuccinimide ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5 (amine-free)

-

Nuclease-free water

Procedure:

-

Prepare the ASO solution: Dissolve the amine-modified ASO in the 0.1 M sodium bicarbonate buffer to a final concentration of 0.5 to 1.0 mM.

-

Prepare the dye solution: Immediately before use, dissolve the naphthalimide-NHS ester in anhydrous DMSO to a concentration of approximately 10-15 mM.

-

Set up the reaction: In a microcentrifuge tube, add a 10- to 20-fold molar excess of the dissolved dye-NHS ester to the ASO solution.

-

Incubate: Vortex the reaction mixture gently and incubate at room temperature for 2-4 hours, or overnight, in the dark to prevent photobleaching of the dye.

Purification of the Labeled ASO

Purification is essential to remove unreacted dye and unlabeled ASO. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.

Instrumentation and Reagents:

-

HPLC system with a UV/Vis detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

-

Mobile Phase B: Acetonitrile

Procedure:

-

Dilute the reaction mixture: Dilute the conjugation reaction mixture with nuclease-free water.

-

HPLC Separation: Inject the diluted sample onto the C18 column. Elute the products using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

-

Fraction Collection: Monitor the elution profile at 260 nm (for the oligonucleotide) and 364 nm (for the naphthalimide dye). The desired product will absorb at both wavelengths and typically elutes later than the unlabeled ASO due to the hydrophobicity of the dye. Collect the corresponding peak.

-

Desalting: The collected fraction containing the labeled ASO should be desalted, for example, by using a desalting column or through ethanol precipitation.

-

Lyophilization: Lyophilize the purified, desalted product to obtain a dry powder.

Characterization of the Labeled ASO

Purity Assessment:

-

Re-inject a small amount of the purified product into the RP-HPLC system. A single, sharp peak that absorbs at both 260 nm and 364 nm indicates a pure conjugate.

Concentration and Labeling Efficiency Determination:

-

Resuspend the lyophilized labeled ASO in nuclease-free water.

-

Measure the absorbance of the solution at 260 nm (A₂₆₀) and 364 nm (A₃₆₄) using a UV/Vis spectrophotometer.

-

Calculate the concentration of the ASO using the Beer-Lambert law (A = εcl) at 260 nm, correcting for the absorbance of the dye at this wavelength.

-

Calculate the concentration of the dye using its molar extinction coefficient at 364 nm.

-

The labeling efficiency can be estimated from the ratio of the dye concentration to the ASO concentration.

Mass Spectrometry:

-

Confirm the identity of the labeled ASO by mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the sum of the molecular weight of the ASO and the naphthalimide dye moiety.

Applications

ASOs labeled with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid can be used in a variety of applications, including:

-

Cellular Uptake and Trafficking Studies: Visualize the internalization and subcellular localization of ASOs in living cells using fluorescence microscopy.

-

In Vivo Imaging: Track the biodistribution of ASOs in animal models.

-

Binding Assays: Develop fluorescence-based assays to study the interaction of ASOs with their target RNA or with cellular proteins.

Storage and Handling

Fluorescently labeled oligonucleotides are sensitive to light and should be stored in the dark at -20°C. For long-term storage, it is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.

Conclusion

The protocol described provides a robust method for labeling antisense oligonucleotides with 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid. Proper purification and characterization are paramount to ensure the quality and reliability of the labeled ASO for downstream applications in research and drug development. It is recommended that researchers empirically determine the optimal reaction conditions and quantitative characteristics for their specific ASO sequence.

Application Notes and Protocols for 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction